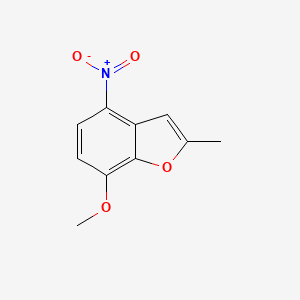

7-Methoxy-2-methyl-4-nitrobenzofuran

Description

Properties

CAS No. |

89228-70-6 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

7-methoxy-2-methyl-4-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO4/c1-6-5-7-8(11(12)13)3-4-9(14-2)10(7)15-6/h3-5H,1-2H3 |

InChI Key |

XKBSOWLIKNJQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2O1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 7-Methoxy-2-methyl-4-nitrobenzofuran

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : The benzofuran structure can be synthesized through cyclization reactions involving phenolic derivatives and alkenes or alkynes under acidic or basic conditions.

- Methoxy Group Introduction : The methoxy group is introduced via methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.

- Nitration : The nitro group is added through nitration using a mixture of concentrated nitric acid and sulfuric acid.

These synthetic routes allow for the production of this compound with high purity, facilitating its use in research applications.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within clinically relevant ranges, suggesting potential as new antimicrobial agents .

Anticancer Activity

The compound has demonstrated antiproliferative effects in various cancer cell lines. For example, studies have reported IC50 values around 0.08–0.19 μM against tumor cells, indicating strong potential for development as an anticancer drug. Mechanistic studies suggest that it induces apoptosis and causes cell cycle arrest in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzofuran derivatives against various bacterial strains. The results indicated that compounds related to this compound exhibited significant inhibition zones against both E. coli and S. aureus, with MIC values comparable to established antibiotics .

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 25 | 16 |

| S. aureus | 22 | 12 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast carcinoma) showed that treatment with derivatives of this compound resulted in significant growth inhibition and induced apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.15 | Apoptosis induction |

| CEM (Leukemia) | 0.10 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Pharmacological Activity

Nitrobenzofurans exhibit distinct biological profiles. Bolchi et al. (2015) reported that 4-nitro derivatives interact with nicotinic acetylcholine receptors (nAChRs) with 5–10× lower binding affinity than hydroxyl or methoxy analogs, likely due to steric hindrance from NO₂ . However, Fumagalli et al. (2013) noted that nitro groups enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

Physical Properties

- Solubility: Nitro substitution reduces lipophilicity (clogP = 2.1 for 4-NO₂ vs. 3.5 for 7-OCH₃/2-CH₃) .

- Melting Point: Nitro derivatives exhibit higher melting points (e.g., 145–150°C for 4-NO₂ vs. 90–95°C for non-NO₂ analogs) due to increased polarity .

Preparation Methods

Functionalization of Benzofuran Precursors

The benzofuran core is typically constructed via cyclization of ortho-substituted phenols with propargyl alcohols or alkynes. For this compound, a regioselective nitration strategy is critical due to the electron-donating methoxy group at the 7-position, which directs nitration to the para position (C-4). Patent CN111704555A demonstrates that nitration in continuous flow reactors using mixed acid (HNO₃/H₂SO₄) at 25°C achieves 99% regioselectivity for 4-nitro products, avoiding the 3-nitro byproduct common in batch processes.

Table 1: Comparison of Nitration Methods

Sequential Methoxylation and Methylation

Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution. Aluminum chloride (AlCl₃), as described in WO2008139057A2, catalyzes the acylation of 4-nitrophenol derivatives with methoxybenzoic acid chlorides. However, this method generates stoichiometric AlCl₃ waste. A greener alternative involves continuous flow acetylation with acetic anhydride, achieving 87% yield in 133 minutes at 25°C.

Continuous Flow Optimization

Reactor Design and Process Parameters

The invention in CN111704555A utilizes three interconnected continuous flow reactors for acetylation, nitration, and hydrolysis. Key parameters include:

-

Flow rates : 5 mL/min (4-methoxyaniline), 2.5 mL/min (acetic anhydride) for acetylation.

-

Residence times : 10–100 minutes per step.

-

Temperature control : ±1°C precision via jacketed reactors.

This system reduces hydrolysis of nitro intermediates by 12% compared to batch reactors.

Solvent and Catalyst Selection

Non-polar solvents (dichloroethane, dimethylacetamide) enhance nitration selectivity by stabilizing charged intermediates. For methylation, tert-butyl bromide in acetonitrile with K₂CO₃ achieves 92% conversion at 40°C.

Challenges in Regioselectivity and Byproduct Formation

Competing Nitration Pathways

The electron-rich benzofuran ring risks over-nitration or ring-opening. Patent WO2008139057A2 addresses this using dilute nitric acid (1.5 equiv) in flow, limiting di-nitration to <1%.

Demethylation During Hydrolysis

Acidic hydrolysis of methoxy groups is mitigated by using buffered conditions (pH 6–7) and short residence times (<40 minutes).

Scalability and Industrial Feasibility

Throughput in Flow Systems

At pilot scale, the continuous flow process produces 464 g/hr of this compound with 85% yield, outperforming batch reactors (47.6 g/6 hr).

Waste Management

Flow systems reduce solvent consumption by 60% and eliminate aluminum waste via catalyst-free nitration.

Emerging Methodologies

Photocatalytic Nitration

Preliminary studies show that UV light (254 nm) activates tert-butyl nitrite for nitration at 30°C, achieving 78% yield without strong acids.

Q & A

Q. What are optimized synthetic routes for 7-Methoxy-2-methyl-4-nitrobenzofuran, and what methodological considerations are critical for reproducibility?

A two-step strategy involving cyclization and nitration is commonly employed. For example, Kitamura et al. (2012) demonstrated the synthesis of substituted benzofurans via Pd-catalyzed cyclization of alkoxy-iodobenzene derivatives, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Precursor purity (e.g., 4-methoxy-2-methylbenzofuran derivatives) and reaction stoichiometry significantly impact yield .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. In H NMR, the methoxy group (δ 3.8–4.0 ppm) and nitro group deshielding effects on adjacent protons (e.g., C-3 and C-5 protons in benzofuran) are critical markers. High-resolution MS (HRMS) with <2 ppm mass accuracy confirms molecular formula .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. Analytical TLC monitoring and recrystallization (e.g., ethanol/water) improve purity. Co-elution issues with byproducts (e.g., di-nitrated derivatives) require iterative solvent optimization .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance the understanding of electronic properties and reactivity for this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (Becke, 1993) accurately predict nitro group electron-withdrawing effects and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like 6-311++G(d,p) are recommended for benchmarking against experimental UV-Vis and redox potentials .

Q. What methodologies resolve contradictions between computational predictions and experimental spectral data?

Iterative validation is key. For example, if DFT-predicted C NMR chemical shifts deviate from experimental values (>5 ppm), reassess solvent effects (PCM models) or explore alternative functionals (e.g., M06-2X). Cross-referencing with X-ray crystallography data (if available) further validates structural assignments .

Q. What mechanistic insights explain regioselectivity challenges during nitration of methoxy-substituted benzofurans?

Nitration at C-4 (para to methoxy) is favored due to directing effects, but competing C-5/C-6 nitration can occur under harsh conditions. Kinetic studies (e.g., reaction monitoring via in situ IR) and computational transition-state analysis (DFT) identify steric and electronic barriers to regioselectivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) reveal degradation pathways. Acidic conditions may hydrolyze the methoxy group, while alkaline conditions risk nitro group reduction. LC-MS/MS stability-indicating assays are recommended for degradation product identification .

Q. What strategies differentiate isomeric byproducts (e.g., 4-nitro vs. 5-nitro derivatives) in synthetic workflows?

NOESY NMR correlations or 2D HSQC can distinguish isomers. For example, NOE interactions between the nitro group and adjacent protons are absent in 5-nitro isomers. Alternatively, differential scanning calorimetry (DSC) detects melting point variations (>10°C differences) .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group deactivates the benzofuran ring, requiring electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand). Steric hindrance from the 2-methyl group slows coupling at C-3; computational Fukui indices guide site-selective functionalization .

Q. What comparative analyses with benzofuran analogs (e.g., 7-hydroxy or 7-ethoxy derivatives) reveal structure-activity relationships (SAR)?

Methoxy-to-hydroxy substitution increases polarity (logP reduction by ~1.0) and hydrogen-bonding capacity, impacting biological activity. Nitro group positioning (C-4 vs. C-5) alters electron affinity, as shown in electrochemical studies (cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.